molecular formula C14H15IN2O2 B13664236 tert-Butyl (5-iodoisoquinolin-3-yl)carbamate

tert-Butyl (5-iodoisoquinolin-3-yl)carbamate

Cat. No.: B13664236
M. Wt: 370.19 g/mol
InChI Key: LLCCZRGXIBJQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-iodoisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15IN2O2. It is a derivative of isoquinoline, featuring an iodine atom at the 5-position and a tert-butyl carbamate group at the 3-position. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of tert-Butyl (5-iodoisoquinolin-3-yl)carbamate typically involves the iodination of isoquinoline derivatives followed by the introduction of the tert-butyl carbamate group. One common method includes:

Chemical Reactions Analysis

tert-Butyl (5-iodoisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups .

Scientific Research Applications

tert-Butyl (5-iodoisoquinolin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-iodoisoquinolin-3-yl)carbamate is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its isoquinoline core and carbamate group. The iodine atom may also play a role in modulating its reactivity and binding affinity .

Comparison with Similar Compounds

tert-Butyl (5-iodoisoquinolin-3-yl)carbamate can be compared to other isoquinoline derivatives, such as:

    tert-Butyl (5-chloroisoquinolin-3-yl)carbamate: Similar structure but with a chlorine atom instead of iodine.

    tert-Butyl (5-bromoisoquinolin-3-yl)carbamate: Similar structure but with a bromine atom instead of iodine.

    tert-Butyl (5-fluoroisoquinolin-3-yl)carbamate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C14H15IN2O2

Molecular Weight

370.19 g/mol

IUPAC Name

tert-butyl N-(5-iodoisoquinolin-3-yl)carbamate

InChI

InChI=1S/C14H15IN2O2/c1-14(2,3)19-13(18)17-12-7-10-9(8-16-12)5-4-6-11(10)15/h4-8H,1-3H3,(H,16,17,18)

InChI Key

LLCCZRGXIBJQQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C=CC=C(C2=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.